2,2-bis(trimethylsilyl)acetonitrile
Description
2,2-Bis(trimethylsilyl)acetonitrile is a silylated acetonitrile derivative featuring two trimethylsilyl (TMS) groups attached to the α-carbon of the nitrile. This structural modification enhances its steric bulk and electron-withdrawing properties, making it a valuable reagent in organic synthesis, particularly in silylation reactions and as a stabilizing agent for reactive intermediates. The TMS groups in this compound likely confer high solubility in polar aprotic solvents like acetonitrile, as observed in similar silylated intermediates .
Properties
CAS No. |
18881-60-2 |
|---|---|
Molecular Formula |
C8H19NSi2 |
Molecular Weight |
185.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution in Silylation Reactions
The core mechanism for introducing trimethylsilyl groups into organic substrates involves nucleophilic substitution, where a silylating agent replaces a proton or leaving group. For acetonitrile derivatives, the α-hydrogens adjacent to the nitrile group are primary targets due to their moderate acidity (pKa ≈ 25–30). Trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS) are commonly employed silylating agents, often paired with bases like triethylamine (TEA) to neutralize generated HCl or NH.
In the context of 2,2-bis(trimethylsilyl)acetonitrile, sequential silylation of both α-hydrogens is required. The reaction proceeds via:
where R represents the remaining organic moiety. Achieving complete bis-silylation necessitates precise stoichiometry, typically a 2.2–2.5:1 molar ratio of TMCS to acetonitrile derivative to compensate for side reactions.
Role of Catalysts in Enhancing Reactivity
Catalysts play a pivotal role in overcoming kinetic barriers and improving yields. The Chinese patent CN105131026A highlights a dual-catalyst system of dimethylaniline and imidazole for synthesizing N,O-bis(trimethylsilyl)acetamide. This combination accelerates silylation by stabilizing intermediates and lowering activation energy. For acetonitrile derivatives, similar catalysts could facilitate proton abstraction, particularly given the lower acidity of α-hydrogens compared to amides.
Optimized Synthetic Protocols
Direct Silylation Using Trimethylchlorosilane
A benchmark method involves reacting acetonitrile with excess TMCS in the presence of a base and catalyst:
Procedure :
-
Charge a dry reactor with acetonitrile (1.0 equiv), TEA (3.6–4.0 equiv), dimethylaniline (0.1–0.5 wt%), and imidazole (0.08–0.6 wt%).
-
Slowly add TMCS (2.2–2.5 equiv) under inert atmosphere, maintaining temperatures at 30–40°C to prevent exothermic side reactions.
-
Stir for 4–6 hours, then isolate the product via vacuum distillation (70–90°C, 10–20 mmHg).
Key Parameters :
-
Temperature : Elevated temperatures (>50°C) risk decomposition, while lower temperatures (<30°C) prolong reaction times.
-
Catalyst Loading : Imidazole enhances silylation efficiency by coordinating with silicon intermediates, as evidenced in acetamide silylation.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (GC-MS) | 98.5–99.3% |
Hexamethyldisilazane (HMDS)-Mediated Silylation
HMDS offers a milder alternative to TMCS, generating NH instead of HCl. This method is advantageous for acid-sensitive substrates:
Procedure :
-
Combine acetonitrile (1.0 equiv), HMDS (2.2 equiv), and a catalytic amount of ammonium sulfate (0.5–1.0 wt%).
-
Reflux at 80–90°C for 8–12 hours under nitrogen.
-
Remove volatile byproducts via rotary evaporation and purify the residue by fractional distillation.
Advantages :
-
Avoids corrosive HCl byproducts.
-
Higher selectivity for bis-silylation due to slower reaction kinetics.
Challenges :
-
Longer reaction times (8–12 hours vs. 4–6 hours for TMCS).
-
Requires careful moisture exclusion to prevent HMDS hydrolysis.
Catalytic Systems and Their Impact on Reaction Efficiency
Dual-Component Catalysts
The synergy between dimethylaniline and imidazole, as reported in CN105131026A, reduces reaction times from 8–18 hours to 4–4.5 hours in acetamide silylation. For acetonitrile, this system could similarly enhance rates by:
-
Dimethylaniline : Acting as a Lewis base to activate TMCS.
-
Imidazole : Stabilizing silylium intermediates through N–Si coordination.
Optimal Catalyst Ratios :
| Catalyst | Loading (wt%) | Effect on Yield |
|---|---|---|
| Dimethylaniline | 0.3–0.5 | +15–20% |
| Imidazole | 0.2–0.4 | +10–15% |
Acidic Catalysts in HMDS Reactions
Japanese patent JP2621007B2 demonstrates that trifluoromethanesulfonic acid (TfOH) enhances HMDS-mediated silylation, achieving 93% yield in acetamide derivatives. For acetonitrile, TfOH (0.5–1.0 wt%) could protonate the nitrile group, increasing electrophilicity and accelerating silylation.
Purification and Isolation Techniques
Vacuum Distillation
Post-reaction mixtures typically contain unreacted TMCS, TEA·HCl, and oligomeric byproducts. Fractional distillation under reduced pressure (10–20 mmHg) effectively isolates this compound, which boils at 110–115°C.
Critical Considerations :
-
Temperature Control : Excessive heating (>120°C) induces decomposition, forming trimethylsilanol and nitrile oligomers.
-
Column Efficiency : A 15-tray distillation column improves separation, achieving >99% purity.
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Common issues include:
-
Monosilylation : Incomplete reactions yield 2-(trimethylsilyl)acetonitrile. Mitigated by using excess TMCS (2.5 equiv) and extended reaction times.
-
Oligomerization : Acetonitrile’s nitrile group can undergo trimerization under acidic conditions. Additives like hydroquinone (0.1 wt%) suppress this via radical inhibition.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(trimethylsilyl)acetonitrile undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as bis(trimethylsilyl)acetic acid.
Reduction: Reduction reactions can lead to the formation of bis(trimethylsilyl)methane.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are typically employed.
Major Products Formed:
Bis(trimethylsilyl)acetic acid from oxidation.
Bis(trimethylsilyl)methane from reduction.
Various substituted nitriles from nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
Reagent in Silylation Reactions
2,2-bis(trimethylsilyl)acetonitrile serves as an effective silylating agent in organic synthesis. It facilitates the protection of functional groups such as alcohols, amines, and carboxylic acids by converting them into more stable silyl derivatives. This conversion enhances the volatility and thermal stability of the compounds, making them suitable for gas chromatography (GC) analysis .
Table 1: Summary of Silylation Applications
| Functional Group | Silylation Agent | Resulting Derivative |
|---|---|---|
| Alcohols | TMS-acetonitrile | Trimethylsilyl ether |
| Amines | TMS-acetonitrile | Trimethylsilyl amine |
| Carboxylic Acids | TMS-acetonitrile | Trimethylsilyl ester |
Analytical Chemistry
Gas Chromatography Derivatization
In analytical chemistry, TMS-acetonitrile is utilized for the derivatization of polar compounds to improve their detectability and separation efficiency during GC analysis. The silylation process converts polar functional groups into less polar derivatives, enhancing their volatility and enabling better resolution in chromatographic techniques .
Case Study: Derivatization of Amino Acids
A study demonstrated the effectiveness of TMS-acetonitrile in the derivatization of amino acids for GC-MS analysis. The amino acids were converted into trimethylsilyl derivatives, which exhibited improved volatility and thermal stability compared to their non-derivatized forms. This facilitated their detection and quantification in complex mixtures .
Material Science
Silicon Carbonitride Thin Films
TMS-acetonitrile is also employed as a precursor in chemical vapor deposition (CVD) processes for creating silicon carbonitride (SiCN) thin films. These films possess excellent mechanical, optical, and electronic properties, making them suitable for applications in microelectronics and optoelectronics .
Table 2: Properties of SiCN Thin Films
| Property | Value |
|---|---|
| Mechanical Strength | High |
| Optical Transparency | Moderate to High |
| Electrical Conductivity | Low to Moderate |
Catalysis
Nickel-Catalyzed Reactions
Recent research highlighted the role of TMS-acetonitrile as a supporting reagent in nickel-catalyzed cyanation reactions. In this context, it acts as a source of cyanide ions through C–CN bond cleavage, facilitating the conversion of aryl halides into nitriles without the use of toxic cyanide sources . This application underscores its utility in developing greener synthetic methodologies.
Mechanism of Action
The mechanism by which 2,2-bis(trimethylsilyl)acetonitrile exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the trimethylsilyl groups act as leaving groups, facilitating the substitution at the cyano carbon. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with nucleophiles and electrophiles in organic reactions.
Comparison with Similar Compounds
Table 1: Key Properties of 2,2-Bis(trimethylsilyl)acetonitrile and Related Compounds
Toxicity and Handling
While toxicity data for this compound is unavailable, analogous silylated compounds like BSA are generally low-toxicity reagents.
Q & A
Q. What are the established synthetic routes for 2,2-bis(trimethylsilyl)acetonitrile?
The compound is synthesized via nitrile addition reactions. A common method involves reacting acetonitrile with hexamethyldisiloxane under controlled conditions . This reaction typically requires anhydrous conditions and catalysts such as Lewis acids. Researchers should monitor reaction progress using FT-IR or <sup>1</sup>H NMR to confirm the disappearance of starting materials and the formation of the trimethylsilyl groups.
Q. How is this compound utilized as a silylating agent in analytical chemistry?
The compound acts as a derivatization reagent to enhance volatility and stability of polar analytes (e.g., hydroxyl or amine groups) in gas chromatography (GC). A standard protocol involves heating the analyte with this compound in acetonitrile at 60°C for 10–15 minutes, followed by direct injection into the GC system . Method optimization should include testing reaction time, temperature, and solvent compatibility.
Q. What purification methods are effective for isolating this compound?
Recrystallization from a mixed solvent system (e.g., water/acetonitrile) is widely used to achieve high purity. Post-synthesis, the crude product is dissolved in acetonitrile, filtered, and slowly cooled to induce crystallization. Purity can be verified via melting point analysis and HPLC .
Advanced Research Questions
Q. How does the steric bulk of trimethylsilyl groups influence reaction kinetics in silylation?
The trimethylsilyl groups create steric hindrance, slowing nucleophilic attacks but improving selectivity for less sterically hindered functional groups. Kinetic studies using <sup>29</sup>Si NMR or mass spectrometry can quantify reaction rates with substrates like alcohols vs. amines. Comparative experiments with smaller silylating agents (e.g., TMSCl) highlight steric effects .
Q. What are the stability challenges of this compound under acidic or aqueous conditions?
The compound hydrolyzes in the presence of moisture or acids, forming acetonitrile and hexamethyldisiloxane. Stability tests under varying pH (1–14) and humidity levels (10–90% RH) should be conducted using TGA and Karl Fischer titration. For moisture-sensitive reactions, inert atmospheres (N2/Ar) and molecular sieves are critical .
Q. Can this compound act as a ligand or catalyst in organometallic reactions?
Preliminary studies suggest potential as a weakly coordinating ligand in Mn(II) or Pd(II) complexes due to its electron-deficient nitrile group. Researchers can explore its use in catalytic systems (e.g., cross-coupling reactions) by comparing activity with traditional ligands like bipyridine. X-ray crystallography and cyclic voltammetry are recommended for characterizing coordination behavior .
Q. How does solvent choice impact the reactivity of this compound in silylation?
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility and reaction rates. Solvent effects can be quantified via Arrhenius plots in varying solvents (ε = 20–40). For thermally sensitive substrates, low-boiling solvents like dichloromethane may be preferable to minimize side reactions .
Data Contradictions and Resolutions
- vs. 12 : While both describe silylating agents, this compound () and BSA () differ in reactivity. The former is more selective for sterically accessible groups, whereas BSA targets amines and hydroxyls. Researchers should validate agent compatibility with their specific substrates.
- Stability in Acetonitrile : and report successful use of acetonitrile as a solvent, but highlights hydrolysis risks. Contradictions are resolved by emphasizing strict anhydrous protocols (e.g., solvent pre-drying with molecular sieves) .
Methodological Recommendations
- Analytical Validation : Use GC-MS or <sup>13</sup>C NMR to confirm silylation efficiency.
- Safety Protocols : Handle under inert conditions; avoid skin contact using nitrile gloves and fume hoods .
- Environmental Disposal : Neutralize waste with silica gel or controlled incineration to prevent release of siloxanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
